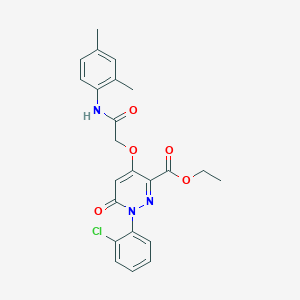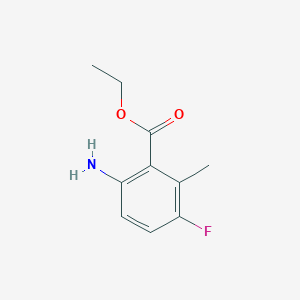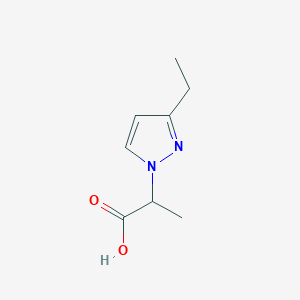
N-(3,4-dimethoxyphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3,4-dimethoxyphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide is a derivative of 1H-pyrazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its significance in medicinal chemistry due to a wide range of biological activities. The compound is structurally related to various acetamide derivatives that have been studied for their affinity to serotonin and dopamine receptors, which are critical targets in the development of antipsychotic agents .
Synthesis Analysis
The synthesis of related N-(arylpiperazinyl)acetamide derivatives has been reported, involving the attachment of arylpiperazine moieties to the purine dione structure . Although the exact synthesis of the compound is not detailed in the provided papers, it can be inferred that a similar synthetic strategy could be employed, involving the formation of an acetamide linkage between the pyrazole core and the arylpiperazine side chain.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed, revealing that different molecular conformations can co-exist within the same compound. This is exemplified by the 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, which exhibit hydrogen bonding in various dimensions, contributing to their solid-state structure . The presence of dimethoxyphenyl and methylpiperazine groups in the compound of interest suggests that it may also exhibit multiple conformations and hydrogen bonding patterns, which could influence its biological activity and receptor affinity.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by its acetamide and pyrazole functional groups. The acetamide moiety could be involved in hydrolysis reactions, while the pyrazole ring might participate in nucleophilic substitution reactions. The presence of methoxy groups could also affect the electron density and reactivity of the phenyl ring, potentially influencing the compound's interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to include moderate solubility in organic solvents due to the presence of methoxy and piperazine groups, which can engage in hydrogen bonding. The compound's melting point, boiling point, and stability would be influenced by its molecular conformation and intermolecular interactions, as seen in related acetamide derivatives . Its affinity for serotonin and dopamine receptors, as observed in similar compounds, suggests that it may have central nervous system activity, which could be explored in pharmacological studies .
科学的研究の応用
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions have demonstrated significant antioxidant activity. These complexes form supramolecular architectures via hydrogen bonding, which could have implications for designing antioxidant agents and materials with specific molecular recognition properties (Chkirate et al., 2019).
Catalytic Applications
Research on silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst for the synthesis of 4H-pyran derivatives highlights its efficiency as a solid base catalyst. This showcases the potential of utilizing similar compounds in catalysis, particularly for environmentally friendly and sustainable chemical processes (Niknam et al., 2013).
Biological Evaluation for Therapeutic Applications
The design, synthesis, and biological evaluation of compounds structurally related to the query compound have shown notable DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities. Such findings point towards the therapeutic potential of these compounds in developing new treatments (Nayak et al., 2014).
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-14-11-16(20(27)24-9-7-23(2)8-10-24)22-25(14)13-19(26)21-15-5-6-17(28-3)18(12-15)29-4/h5-6,11-12H,7-10,13H2,1-4H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTCIXTVKRISEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)OC)OC)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2538308.png)
![N-benzyl-2-(4-chlorophenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2538309.png)
![Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate](/img/structure/B2538310.png)

![(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2538313.png)
![2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2538314.png)
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2538315.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2538317.png)
![Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2538323.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-fluoro-6-methylsulfanylbenzamide](/img/structure/B2538324.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2538325.png)
![3-chloro-4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2538326.png)
